Lower Computed Lipophilicity Compared to m-Tolyl and Benzothiazole Analogs
The target compound exhibits an XLogP3 of 2.8, which is lower than that of the m‑tolyl analog N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide (XLogP3 = 3.1) and the benzothiazole carboxamide analog N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (XLogP3 = 3.6) . Lower logP values are generally associated with improved aqueous solubility and reduced nonspecific protein binding, making this compound potentially more suitable for in vitro assays requiring higher free fraction concentrations .
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | N-((5-phenylisoxazol-3-yl)methyl)-2-(m-tolyl)acetamide (XLogP3 = 3.1); N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (XLogP3 = 3.6) |
| Quantified Difference | ΔXLogP3 = −0.3 vs. m‑tolyl analog; ΔXLogP3 = −0.8 vs. benzothiazole analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity provides a tangible improvement in predicted aqueous solubility, which directly influences assay compatibility and simplifies formulation requirements for in vitro screening.
- [1] PubChem. Computed Properties for CID 16866545 (target), CID 16866552 (m‑tolyl analog), CID 45497778 (benzothiazole analog). National Center for Biotechnology Information. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
